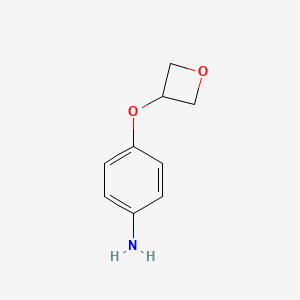

4-(Oxetan-3-yloxy)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(oxetan-3-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEYTJFWCZEPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309379 | |

| Record name | 4-(3-Oxetanyloxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349715-80-5 | |

| Record name | 4-(3-Oxetanyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349715-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Oxetanyloxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxetan-3-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Oxetan 3 Yloxy Aniline and Its Analogues

Established Synthetic Pathways for the Oxetane-3-yloxy Moiety

The synthesis of the 4-(Oxetan-3-yloxy)aniline framework hinges on two critical stages: the formation of the oxetane (B1205548) ring itself and its subsequent attachment to the aniline (B41778) precursor via an ether linkage.

Strategies for Oxetane Ring Construction

The de novo construction of the four-membered oxetane ring is a primary approach for synthesizing the necessary precursors. beilstein-journals.orgnih.gov A variety of synthetic strategies have been developed to achieve this, each with its own advantages. beilstein-journals.orgbeilstein-journals.orgnih.gov

Key methodologies for forming the oxetane ring include:

C–O Bond-Forming Cyclizations : The intramolecular Williamson etherification is one of the most common methods for oxetane synthesis, valued for its practicality and versatility. beilstein-journals.orgbeilstein-journals.org This involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a hydroxyl group at the other. beilstein-journals.org

[2+2] Cycloadditions : The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a widely used, atom-economical method for creating the oxetane skeleton. beilstein-journals.orgmagtech.com.cn

Ring Expansions : Oxetanes can be synthesized through the ring expansion of smaller, three-membered rings like epoxides. beilstein-journals.orgmagtech.com.cn This strategy is driven by the release of ring strain. beilstein-journals.org

Ring Contractions : Conversely, larger five-membered rings, such as 2,5-dihydrofurans, can undergo photochemical ring contraction to yield the desired four-membered oxetane ring. nih.gov

C–H Bond Oxidative Cyclizations : Modern methods involving the oxidative cyclization of C-H bonds offer novel pathways to the oxetane core. magtech.com.cn

Recent advances have introduced milder and more versatile protocols. For instance, a method coupling Williamson etherification with alcohol C–H functionalization avoids multistep substrate preparations and is suitable for late-stage functionalization. beilstein-journals.orgnih.gov Another innovative strategy involves a metal hydride atom transfer/radical polar crossover (MHAT/RPC) cycloisomerization of homoallylic alcohols to construct the oxetane ring under mild conditions with good functional group tolerance. beilstein-journals.org

Etherification Methodologies for Aniline Integration

Once a suitable oxetane precursor, typically oxetan-3-ol (B104164) or a derivative, is obtained, the next step is to form the ether bond with the aniline moiety. The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction, often a variation of the Williamson ether synthesis.

A standard and efficient route involves the reaction of oxetan-3-ol with an activated nitroaromatic compound, such as 4-fluoronitrobenzene, in the presence of a base. The resulting nitro-intermediate is then reduced to the target aniline.

Table 1: Representative Conditions for Williamson Ether Synthesis of the this compound Precursor

| Reactants | Base | Solvent | Conditions | Product | Subsequent Step |

| Oxetan-3-ol, 4-Fluoronitrobenzene | K₂CO₃ | DMF | Heat | 3-(4-Nitrophenoxy)oxetane | Nitro group reduction |

| Oxetan-3-ol, 4-Chloronitrobenzene | NaH | THF | Room Temp to Reflux | 3-(4-Nitrophenoxy)oxetane | Nitro group reduction |

The reduction of the nitro group is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with reagents such as iron powder in acetic acid or tin(II) chloride.

An alternative to the SNAr approach is the Mitsunobu reaction, which couples oxetan-3-ol directly with 4-nitrophenol (B140041) using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by the requisite nitro group reduction. smolecule.com

Functionalization and Derivatization of the Aniline Core in this compound

The this compound scaffold serves as a versatile platform for further chemical modification. The aniline ring and its amino group are amenable to a wide range of reactions, allowing for the synthesis of diverse analogues with tailored properties.

Halogenation Reactions and their Strategic Utility

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aniline ring is a key strategy for modulating the electronic and lipophilic properties of the molecule. These halogenated derivatives are also crucial intermediates for subsequent cross-coupling reactions.

Halogenation typically occurs at the positions ortho to the amino group due to its strong activating and ortho-, para-directing nature. Given that the para-position is occupied by the oxetanyloxy group, substitution is directed to the positions C2 and C6 relative to the ether linkage.

Table 2: Halogenation of Oxetane-Substituted Anilines

| Substrate | Reagent(s) | Position of Halogenation | Product | Reference |

| 2-[(Oxetan-3-yloxy)methyl]aniline | N-Chlorosuccinimide (NCS) | C5 | 5-Chloro-2-[(oxetan-3-yloxy)methyl]aniline | semanticscholar.org, nih.gov |

| 2-[(Oxetan-3-yloxy)methyl]aniline | N-Fluorobenzenesulfonimide (NFSI) | C5 | 5-Fluoro-2-[(oxetan-3-yloxy)methyl]aniline | semanticscholar.org |

In some cases, the strong activation by the amino group can lead to multiple halogenations. To achieve selective mono-halogenation, the reactivity of the amino group can be temporarily attenuated by using a protecting group, such as an acetyl group. smolecule.com

Alkylation and Arylation Techniques

The amino group and the aromatic ring of this compound can be functionalized through various C-N and C-C bond-forming reactions.

N-Alkylation/N-Arylation : The primary amino group can be alkylated or arylated to form secondary or tertiary amines. Reductive amination with aldehydes or ketones is a common method for N-alkylation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for N-arylation, enabling the coupling of the aniline with a wide range of aryl halides and pseudohalides. acs.org

C-C Coupling Reactions : Halogenated derivatives of this compound are valuable precursors for C-C bond formation. The Suzuki-Miyaura coupling, which couples an aryl halide with an organoboron reagent, is extensively used to introduce new aryl or heteroaryl substituents onto the aniline core. researchgate.net

Introduction of Nitrogen-Containing Substituents

The primary amine of this compound is a key handle for introducing a variety of nitrogen-containing functional groups, which are prevalent in biologically active molecules. openmedicinalchemistryjournal.com

Common derivatizations include:

Amide Formation : Acylation of the amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. This is a robust and widely used transformation.

Urea (B33335) and Thiourea Synthesis : Reaction with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively.

Sulfonamide Formation : Treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.

Diazotization : The primary amino group can be converted to a diazonium salt, which is a versatile intermediate. While often unstable, diazonium salts can be used in Sandmeyer-type reactions to introduce a variety of substituents, including halides, cyano, and hydroxyl groups.

These functionalization strategies underscore the utility of this compound as a core structure, enabling the systematic exploration of chemical space in the pursuit of novel compounds.

Carboxylic Acid and Nitrile Group Incorporations

The introduction of carboxylic acid and nitrile functionalities into the this compound scaffold provides crucial handles for further molecular elaboration and can significantly influence the biological activity of the resulting analogues. Various synthetic methods can be employed for the regioselective incorporation of these groups onto the aromatic ring.

One common strategy for introducing a carboxylic acid group involves the hydrolysis of a corresponding nitrile or ester precursor. Nitriles can be synthesized through the Sandmeyer reaction of the corresponding diazonium salt, which is in turn generated from the aniline. Subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, yields the carboxylic acid. msu.eduuomustansiriyah.edu.iq Alternatively, direct carboxylation of the aromatic ring can be achieved through methods such as the Kolbe-Schmitt reaction, although this may require specific activation of the substrate.

The incorporation of a nitrile group can be accomplished through several methods. As mentioned, the Sandmeyer reaction provides a classical route. More modern approaches might involve palladium-catalyzed cyanation of an aryl halide or triflate precursor. For instance, an analogue of this compound bearing a halogen at a specific position on the aniline ring could be subjected to cyanation using a palladium catalyst and a cyanide source like zinc cyanide.

The following table summarizes some potential methods for the incorporation of carboxylic acid and nitrile groups into aniline derivatives, which are applicable to the this compound system.

Table 1: Synthetic Methods for Carboxylic Acid and Nitrile Incorporation

| Functional Group | Method | Reagents and Conditions | Comments |

|---|---|---|---|

| Carboxylic Acid | Hydrolysis of Nitrile | HCl or H₂SO₄, H₂O, heat; or NaOH, H₂O, heat then H₃O⁺ | A two-step process starting from the aniline. msu.eduuomustansiriyah.edu.iq |

| Hydrolysis of Ester | LiOH, THF/H₂O; or HCl, H₂O, heat | The ester can be prepared via various methods. | |

| Grignard Reaction | 1. Mg, THF; 2. CO₂; 3. H₃O⁺ | Requires a halogenated precursor. | |

| Nitrile | Sandmeyer Reaction | 1. NaNO₂, HCl, 0-5 °C; 2. CuCN, KCN | A classic method for converting anilines to nitriles. |

| Palladium-catalyzed Cyanation | Pd(OAc)₂, dppf, Zn(CN)₂, DMF, heat | Applicable to aryl halide or triflate precursors. |

Chemo- and Regioselective Synthesis Approaches

The ability to selectively functionalize specific positions of the this compound molecule is paramount for the systematic exploration of structure-activity relationships. The aniline ring, being activated by the amino and oxetanyloxy groups, is prone to electrophilic aromatic substitution. Controlling the regioselectivity of these reactions is a key synthetic challenge.

Ortho- and para-directing effects of the amine and ether groups generally favor substitution at the positions ortho and para to these substituents. Given that the para position is occupied by the oxetanyloxy group, electrophilic attack is expected to primarily occur at the positions ortho to the amine. However, steric hindrance from the oxetane moiety might influence the regiochemical outcome.

Several strategies have been developed for the regioselective functionalization of anilines. For instance, directed ortho-metalation (DoM) can be employed by first protecting the aniline nitrogen with a suitable directing group, such as a carbamate (B1207046). nih.gov This allows for deprotonation at the ortho position with a strong base, followed by quenching with an electrophile to introduce a desired functional group with high regioselectivity.

Regioselective halogenation of anilines can also be achieved using specific reagents and conditions. For example, the use of N-halosuccinimides (NCS, NBS, NIS) in the presence of an aniline catalyst can lead to selective halogenation. researchgate.net The reactivity and selectivity can be tuned by modifying the electronic properties of the aniline catalyst. Furthermore, treatment of N,N-dialkylaniline N-oxides with thionyl halides can provide selective ortho-chlorination or para-bromination. nih.gov

Formylation of anilines, another important transformation, can be achieved with regiocontrol. The Vilsmeier-Haack reaction, using a formylating agent like phosphorus oxychloride and dimethylformamide, typically results in para-formylation of activated aromatic rings. For anilines where the para-position is blocked, ortho-formylation may occur. Copper-catalyzed formylation using sources like DMSO has also been reported. nih.gov

The table below highlights some chemo- and regioselective reactions applicable to the synthesis of this compound analogues.

Table 2: Chemo- and Regioselective Functionalization Strategies

| Reaction | Reagents and Conditions | Selectivity | Comments |

|---|---|---|---|

| Ortho-Halogenation | N-Arylcarbamate, Pd(OAc)₂, NXS (X = Cl, Br, I) | Ortho to carbamate | The carbamate directing group can be subsequently removed. nih.gov |

| N,N-Dialkylaniline N-oxide, SOCl₂ | Ortho-chlorination | Requires prior modification of the aniline. nih.gov | |

| Para-Halogenation | N,N-Dialkylaniline N-oxide, SOBr₂ | Para-bromination | Applicable if the para-position is available. nih.gov |

| Ortho-Alkenylation | Mg(OTf)₂, alkyne | Ortho to amine | A magnesium-catalyzed reaction providing access to alkenylated anilines. researchgate.net |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | Para to activating group | Ortho-formylation may occur if the para position is blocked. |

| Cu(OTf)₂, Selectfluor, DMSO | Para- then ortho-formylation | A radical-based formylation method. nih.gov |

Enantioselective Synthesis and Chiral Resolution Techniques Applied to Oxetane-Containing Anilines

The introduction of chirality into drug candidates can have profound effects on their pharmacological and toxicological profiles. For oxetane-containing anilines, chirality can be introduced either at the oxetane ring or at a substituent on the aniline backbone. This section explores methods for the enantioselective synthesis and chiral resolution of such compounds.

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, the asymmetric ring-opening of meso-epoxides with anilines, catalyzed by a chiral organocatalyst, can produce enantioenriched β-amino alcohols which can be precursors to chiral aniline derivatives. organic-chemistry.org Biocatalytic methods, such as carbene N-H insertion into anilines using engineered enzymes, also offer a powerful approach to chiral amines. nih.gov

The synthesis of chiral oxetanes themselves is an active area of research. Asymmetric [2+2] cycloadditions and enantioselective ring-closing reactions are key strategies. Once a chiral oxetane building block is synthesized, it can be incorporated into the aniline scaffold.

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This is often accomplished through the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure amine. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful method for the analytical and preparative scale separation of enantiomers. researchgate.net Supercritical fluid chromatography (SFC) with a chiral stationary phase has also been successfully employed for the resolution of complex chiral molecules, including those containing oxetane moieties. researcher.life

The following table summarizes key approaches for obtaining enantiomerically enriched oxetane-containing anilines.

Table 3: Enantioselective Synthesis and Chiral Resolution Techniques

| Technique | Method | Example/Application | Comments |

|---|---|---|---|

| Enantioselective Synthesis | Asymmetric Ring-Opening | Chiral sulfinamide-catalyzed reaction of meso-epoxides with anilines. organic-chemistry.org | Produces chiral β-amino alcohol precursors. |

| Biocatalytic N-H Insertion | Engineered myoglobin-catalyzed insertion of carbenes into aniline N-H bonds. nih.gov | Provides access to optically active α-amino acid derivatives. | |

| Dynamic Kinetic Resolution | Iridium-catalyzed asymmetric amination of primary alcohols. chinesechemsoc.org | Can lead to highly enantioenriched cyclic amines. | |

| Chiral Resolution | Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid (e.g., tartaric acid), followed by crystallization. | A classical and often scalable method. |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (e.g., Chiralpak). researchgate.net | A versatile analytical and preparative technique. | |

| Chiral SFC | Separation using supercritical CO₂ as the mobile phase on a chiral column. researcher.life | Often faster and more efficient than HPLC. |

Computational and Theoretical Investigations of 4 Oxetan 3 Yloxy Aniline

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules. utah.edu By combining atomic orbitals, MO theory generates a set of molecular orbitals that extend over the entire molecule, providing insights into bonding, reactivity, and electronic properties. utah.eduyoutube.com

For 4-(Oxetan-3-yloxy)aniline, an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP, can be used to calculate the energies and visualize the distribution of these orbitals. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the nitrogen atom and the aromatic system. The LUMO, conversely, would likely be distributed over the aromatic ring and the ether linkage.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Electron-donating ability |

| LUMO Energy | (Value in eV) | Electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Polarity and intermolecular interactions |

The electronic structure is further characterized by the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting their potential for hydrogen bonding. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ether linkage and the puckering of the oxetane (B1205548) ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, effectively mapping the molecule's potential energy landscape. nih.gov

Computational methods, such as systematic conformational searches or molecular dynamics simulations, can be used to explore the conformational space. The resulting energy landscape reveals the relative populations of different conformers at a given temperature. The global minimum on this landscape corresponds to the most stable conformation of the molecule. Understanding the preferred conformation is essential as it dictates the molecule's shape and how it interacts with other molecules, such as biological receptors. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. chemrxiv.org These calculations can map the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. chemrxiv.orgresearchgate.net

For this compound, several types of reactions could be investigated:

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic attack. Quantum chemical calculations can predict the regioselectivity (ortho, meta, or para substitution) by analyzing the charge distribution and the stability of the intermediate sigma complexes.

N-alkylation or N-acylation: The lone pair on the nitrogen atom of the aniline group makes it nucleophilic. Calculations can model the reaction pathway for its reaction with various electrophiles.

Oxetane Ring Opening: Under certain conditions (e.g., acidic), the strained oxetane ring can undergo ring-opening reactions. Quantum chemistry can model the protonation of the ether oxygen followed by nucleophilic attack, determining the activation energy for this process.

By calculating the Gibbs free energy of activation for different potential pathways, chemists can predict the most likely reaction mechanism and product distribution under specific conditions. chemrxiv.org

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small molecular systems, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase (e.g., in solution or in a biological environment). nih.gov MD simulations model the movement of atoms and molecules over time based on a force field that describes the intermolecular and intramolecular forces. nih.gov

For this compound, MD simulations can provide valuable insights into:

Solvation: How the molecule interacts with solvent molecules, such as water. This is crucial for understanding its solubility and how the solvent might influence its conformation and reactivity.

Intermolecular Interactions: The types and strengths of non-covalent interactions between molecules of this compound in the solid state or in solution. These interactions, including hydrogen bonding (involving the -NH2 group and the ether oxygen) and π-π stacking (between the phenyl rings), govern the macroscopic properties of the material. gatech.edu

Binding to Biological Targets: If this compound is being investigated as a potential drug, MD simulations can be used to study its binding to a target protein. nih.gov These simulations can reveal the key intermolecular interactions responsible for binding affinity and specificity, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govgatech.edu

Table 2: Key Intermolecular Interactions Involving this compound

| Interaction Type | Potential Donor/Acceptor Groups | Significance |

| Hydrogen Bonding | -NH2 group (donor), Ether oxygen (acceptor), Nitrogen atom (acceptor) | Dictates crystal packing, solubility, and receptor binding. |

| π-π Stacking | Phenyl ring | Contributes to the stability of aggregates and crystal structures. |

| van der Waals Forces | Entire molecule | General attractive forces influencing intermolecular association. |

By providing a dynamic picture of the molecule's behavior, MD simulations complement the static information obtained from quantum chemical calculations, offering a more complete understanding of this compound's properties and interactions. nih.gov

Applications of 4 Oxetan 3 Yloxy Aniline in Medicinal Chemistry and Drug Discovery

Strategic Utility as a Molecular Building Block in Drug Scaffolds

At its core, 4-(Oxetan-3-yloxy)aniline serves as a versatile molecular building block, providing a ready-made scaffold for the synthesis of more complex molecules. bldpharm.com The oxetane (B1205548) motif, a four-membered ring containing an oxygen atom, imparts desirable physicochemical properties such as low molecular weight, high polarity, and significant three-dimensionality. nih.govacs.orgresearchgate.net These features are highly sought after in modern drug design, which increasingly aims to move away from flat, two-dimensional molecules towards more complex, sp3-rich structures. acs.org Such "non-flat" candidates often exhibit higher target selectivity and improved pharmacokinetic profiles. nih.gov

The incorporation of the this compound moiety can beneficially influence a compound's solubility, metabolic stability, and lipophilicity. acs.org Medicinal chemists utilize it as a starting point to construct a wide array of derivatives, exploring its potential in developing new therapeutic agents. Its utility is further underscored by its classification as a "protein degrader building block," highlighting its role in the synthesis of molecules designed for targeted protein degradation, a cutting-edge therapeutic modality. calpaclab.com

Bioisosteric Replacement Strategies Involving the Oxetane-3-yloxy Motif

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The oxetane-3-yloxy group has proven to be an effective bioisostere for several common functional groups, including gem-dimethyl and carbonyl groups. nih.govacs.org This substitution can lead to significant improvements in a drug candidate's profile. rsc.org

Modulation of Molecular Polarity and Three-Dimensionality

One of the key advantages of the oxetane ring is its ability to increase molecular polarity and three-dimensionality without a substantial increase in molecular weight. nih.govresearchgate.netacs.org The inherent polarity of the oxetane can enhance a molecule's aqueous solubility, a critical factor for drug absorption and distribution. nih.gov Furthermore, the three-dimensional, non-planar structure of the oxetane ring can lead to better binding interactions with biological targets and provide access to unexplored chemical space. nih.govacs.org This contrasts with the often unfavorable increase in lipophilicity associated with bioisosteres like the gem-dimethyl group. acs.org The introduction of an oxetane can also increase steric bulk without a corresponding rise in lipophilicity, a useful tool for blocking metabolically vulnerable sites in a molecule. acs.org

Influence on Hydrogen Bonding Capabilities

The oxetane ring is an excellent hydrogen-bond acceptor. acs.orgmdpi.com The strained C-O-C bond angle in the four-membered ring exposes the oxygen's lone pair of electrons, making it readily available for hydrogen bonding. acs.orgmdpi.com Studies have shown that oxetanes form more effective hydrogen bonds than other cyclic ethers and can compete with most carbonyl functional groups, such as ketones and esters, as hydrogen-bond acceptors. acs.orgmdpi.comethz.ch This capability is crucial for a drug's interaction with its biological target. Replacing a carbonyl group with an oxetane can maintain or even enhance hydrogen bonding while potentially improving metabolic stability and circumventing enzymatic degradation specific to carbonyls. nih.govethz.ch

Design of Pharmacologically Active Agents Utilizing this compound Derivatives

The strategic incorporation of this compound has led to the development of various pharmacologically active agents, demonstrating its practical value in drug discovery.

Development of Protein Degrader Building Blocks

The classification of this compound as a protein degrader building block points to its application in the synthesis of proteolysis-targeting chimeras (PROTACs) and other molecules designed for targeted protein degradation. calpaclab.com PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. precisepeg.com The development of effective PROTACs requires careful design of the linker connecting the target-binding and E3 ligase-binding moieties. precisepeg.com Building blocks like this compound provide a valuable scaffold for constructing these complex molecules, facilitating the exploration of structure-activity relationships in this innovative therapeutic area. precisepeg.com

Integration into Complex Heterocyclic Systems (e.g., indazoles, quinolines)

The aniline (B41778) portion of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in medicinal chemistry. For instance, anilines are common starting materials for the construction of quinoline (B57606) and indazole rings.

Classical methods for quinoline synthesis, such as the Gould-Jacobs and Conrad-Limpach reactions, utilize aniline derivatives as key starting materials. nih.gov Modern palladium-catalyzed cross-coupling reactions also frequently employ anilines for the construction of complex aza-heterocycles. acs.org Similarly, indazole synthesis can be achieved through various methods that involve the cyclization of ortho-substituted aniline derivatives. The presence of the oxetane-3-yloxy group on the aniline ring allows for the incorporation of its beneficial properties into these more complex and often biologically active heterocyclic scaffolds.

Impact on Pharmacokinetic Properties Relevant to Drug Design

The incorporation of the this compound moiety into drug candidates is a strategic approach widely used in medicinal chemistry to enhance pharmacokinetic (PK) properties. acs.orgnih.gov The oxetane ring, a four-membered heterocycle containing an oxygen atom, is not merely a passive structural component; it actively modulates a molecule's physicochemical characteristics to overcome common challenges in drug development such as poor solubility, rapid metabolism, and undesirable lipophilicity. researchgate.netacs.org

Oxetanes are considered valuable bioisosteres for other common chemical groups, like gem-dimethyl and carbonyl groups. acs.orgu-tokyo.ac.jp A bioisosteric replacement is a key strategy in drug design to improve a compound's properties while retaining its desired biological activity. drughunter.com The oxetane ring's small size, polarity, and three-dimensional nature can lead to significant improvements in aqueous solubility, a critical factor for a drug's absorption and distribution in the body. nih.govresearchgate.netmdpi.com The oxygen atom within the oxetane ring can act as a hydrogen bond acceptor, further contributing to enhanced solubility. u-tokyo.ac.jp

One of the most significant advantages of incorporating an oxetane ring is the enhancement of metabolic stability. u-tokyo.ac.jp Drug metabolism, primarily by cytochrome P450 (CYP) enzymes, is a major cause of drug clearance from the body. scirp.org The oxetane moiety can block metabolically susceptible sites within a molecule, leading to reduced clearance and a longer half-life. nih.gov Studies have shown that compounds containing an oxetane ring often exhibit lower intrinsic clearance rates in human liver microsomes compared to their gem-dimethyl or carbonyl counterparts. u-tokyo.ac.jp Furthermore, the presence of an oxetane ring can direct metabolism away from CYP450 pathways towards other routes, such as hydrolysis by microsomal epoxide hydrolase (mEH), which can reduce the risk of drug-drug interactions. scirp.org

The following table presents data from various research findings, illustrating the impact of incorporating an oxetane moiety by comparing it with other structural analogs.

| Parameter | Predecessor Compound (Lead) | Oxetane-Containing Analog | Improvement Noted | Reference |

| Aqueous Solubility | Poor | Significantly Improved | Enhanced solubility is crucial for oral absorption. | nih.gov |

| Metabolic Stability | High Metabolic Turnover | Increased Stability | Reduced clearance leads to longer drug action. | nih.gov |

| Lipophilicity (LogD) | 2.0 | 1.3 | Optimized lipophilicity improves permeability. | acs.org |

| Amine Basicity (pKaH) | 7.6 | 5.0 | Reduced basicity can decrease hERG toxicity. | nih.gov |

| hERG Inhibition (IC50) | 8.5 µM | > 100 µM | Lower potential for cardiac side effects. | nih.gov |

This table is a compilation of representative data from multiple sources to illustrate the general benefits of oxetane incorporation.

Biological Activities and Pharmacological Implications of 4 Oxetan 3 Yloxy Aniline Derivatives

Antimicrobial Spectrum of Activity

Derivatives of 4-(Oxetan-3-yloxy)aniline have been explored for their potential to combat various microbial infections. The oxetane (B1205548) motif is believed to contribute to the antimicrobial profile, potentially through mechanisms involving ring-opening reactions that form reactive intermediates capable of interacting with microbial targets.

Investigations have revealed that derivatives incorporating the oxetane structure exhibit broad-spectrum activity against several bacterial strains. A notable study synthesized a series of novel oxetanyl-quinoline derivatives and evaluated their in vitro antibacterial activity against both Gram-negative and Gram-positive bacteria. The results demonstrated that several of these compounds displayed good antibacterial efficacy. researchgate.net

For instance, compounds from this series showed promising activity against Proteus mirabilis and Bacillus subtilis. researchgate.net Specifically, one derivative reported comparable activity against P. mirabilis to the standard drug streptomycin. researchgate.net Furthermore, these derivatives were screened for antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with several showing excellent activity. researchgate.net

Antibacterial Activity of Oxetanyl-Quinoline Derivatives researchgate.net

| Bacterial Strain | Activity Level | Effective Compounds (Example MIC) |

|---|---|---|

| Proteus mirabilis | Good | 9a, 9b, 9c, 9d, 9e, 9h (MIC: 31.25-62.5 μM) |

| Bacillus subtilis | Good | 9a (MIC: 31.25 μM) |

| Mycobacterium tuberculosis H37Rv | Excellent | 9b, 9c, 9d, 9f, 9g, 9h, 9i (MIC: 3.41-12.23 μM) |

The potential of oxetane-containing compounds as antifungal agents is an active area of research. researchgate.netijmphs.com Synthetic analogs of oxetanes are under investigation for their antifungal properties. ijmphs.com Research into oxetanyl-quinoline derivatives has demonstrated their efficacy against pathogenic fungi. researchgate.net

In vitro studies showed that a majority of the synthesized oxetanyl-quinoline compounds exhibited good antifungal activity against Aspergillus niger. researchgate.net

Antifungal Activity of Oxetanyl-Quinoline Derivatives researchgate.net

| Fungal Strain | Activity Level | Effective Compounds |

|---|---|---|

| Aspergillus niger | Good | 9a, 9b, 9d, 9e, 9f, 9g, 9h, 9i |

| Candida albicans | Variable | Data not specified |

The structural features of oxetane have also led to its exploration in the development of antiviral agents. ijmphs.com While direct studies on this compound are limited, research on structurally related anilino-heterocycles has shown promising antiviral potential. A screening of 4-anilinoquinolines and 4-anilinoquinazolines led to the identification of potent novel inhibitors of the Dengue Virus (DENV). nih.gov The most potent compound from this series inhibited DENV infection with a low nanomolar efficacy (EC₅₀ = 79 nM) and showed very limited toxicity in cell cultures. nih.gov Other research has shown that different heterocyclic derivatives exhibit inhibitory activity against human cytomegalovirus and the varicella-zoster virus. nih.gov

Anticancer Research and Cytotoxicity Profiling

Derivatives of this compound have garnered significant attention for their potential anticancer properties. smolecule.com The inclusion of the oxetane ring is often intended to improve physicochemical properties like aqueous solubility, which can be advantageous for drug development. nih.govsci-hub.se

The anticancer effects of this compound derivatives appear to stem from their interaction with specific molecular targets within cancer cells. The mechanism of action often involves the modulation of critical cellular pathways that regulate cell growth and proliferation. For some derivatives, the proposed mechanism involves the inhibition of specific enzymes, such as cyclooxygenase (COX) enzymes, which are linked to inflammatory processes that can promote cancer. smolecule.com

In other related compounds containing an oxetane ring, molecular docking studies have suggested a potential mechanism involving the binding to the active site of cancer stem cell markers like CD133. mdpi.com This interaction could disrupt signaling pathways essential for the survival and proliferation of cancer cells.

Derivatives of this compound have demonstrated significant cytotoxicity against a variety of human cancer cell lines in preclinical studies. smolecule.com Research has shown efficacy against pancreatic, breast, lung, and ovarian cancers. ijmphs.comsci-hub.se

One particularly notable derivative, Methyl (5-(4-(methyl(oxetan-3-yl)amino)benzoyl)-1H-benzo[d]imidazol-2-yl)carbamate, was synthesized to enhance solubility and demonstrated significant cytotoxicity across multiple cancer cell types. sci-hub.se This compound showed potent activity against highly aggressive prostate, lung, and ovarian cancer lines. ijmphs.comsci-hub.se Another study highlighted the growth inhibition caused by N,N-Dimethyl-4-(oxetan-3-yloxy)aniline in both pancreatic (MIA PaCa-2) and breast (MCF-7) cancer cell lines.

Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Derivative Compound | Cancer Type | Cell Line | Reported Efficacy (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Methyl (5-(4-(methyl(oxetan-3-yl)amino)benzoyl)-1H-benzo[d]imidazol-2-yl)carbamate | Prostate, Lung, Ovarian | PC3, PC3MLN4, H157, Calu1, A549, SKOV3 | 0.9 - 3.8 μM | ijmphs.comsci-hub.se |

| N,N-Dimethyl-4-(oxetan-3-yloxy)aniline | Pancreatic | MIA PaCa-2 | Significant growth inhibition | |

| N,N-Dimethyl-4-(oxetan-3-yloxy)aniline | Breast | MCF-7 | Significant growth inhibition | |

| Bozepinib (1,4-Benzoxazepine scaffold) | Breast Adenocarcinoma | MCF-7 | High antiproliferative activity | semanticscholar.org |

Other Reported Biological Effects and Therapeutic Potentials

Beyond their well-documented roles as kinase inhibitors for oncological applications, derivatives incorporating the this compound scaffold have demonstrated a wider range of biological activities, suggesting broader therapeutic potential. Research has extended into the fields of parasitology and immunology, revealing novel mechanisms and opportunities for drug development.

One of the significant alternative therapeutic applications is in the treatment of Human African Trypanosomiasis (HAT), a parasitic disease caused by Trypanosoma brucei. nih.gov A series of benzoxazepinoindazoles (BOXIs) featuring the oxetane moiety were identified as potent inhibitors of T. brucei. nih.gov The inclusion of the oxetane ring is often a strategy to improve physicochemical properties such as solubility and metabolic stability, which are critical for developing effective therapeutics. researchgate.net

In the realm of immuno-oncology, derivatives have been investigated as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). nih.gov Inhibition of MAP4K1 is a therapeutic strategy aimed at enhancing T-cell immunity against cancer. An azaindole-based derivative containing an oxetane urea (B33335) side chain was developed and showed promise in modulating this pathway, highlighting the potential of this compound analogs as immunomodulatory agents. nih.gov

Furthermore, broader antimicrobial effects have been noted. Investigations into various derivatives have shown broad-spectrum activity against several bacterial strains, indicating a potential for development as anti-infective agents. researchgate.net The unique three-dimensional structure of the oxetane ring can contribute to novel binding interactions with microbial targets, offering a pathway to overcome existing resistance mechanisms. researchgate.net

In Vitro and In Vivo Efficacy Assessments of Analogues

The therapeutic potential of analogues containing the this compound core has been substantiated through various preclinical evaluations, including detailed in vitro and in vivo studies.

Antitrypanosomal Activity of Benzoxazepinoindazole (BOXI) Analogues

In vitro screening of a series of BOXI analogues revealed several compounds with potent activity against the parasite Trypanosoma brucei brucei (T.b.b.). Structure-activity relationship (SAR) studies showed that heterocyclic tails, such as the 2-aminopyrimidine (B69317) motif, were favorable for potency. nih.gov The table below summarizes the biological activity for selected tail replacement analogues.

| Compound ID | R Group (Tail) | T.b.b. pEC₅₀ | LLE |

|---|---|---|---|

| 9a | H | 6.2 | 2.1 |

| 9c | Pyridin-4-yl | 7.2 | 3.5 |

| 9j | 2-Aminopyrimidin-5-yl | 7.7 | Not Reported |

| 9k | 2-Aminopyrimidin-4-yl | 7.8 | 5.1 |

| 9n | 1-Methyl-1H-pyrazol-4-yl | 7.5 | 0.66 |

Based on its high potency, favorable pharmacokinetic profile, and selectivity against human kinases, compound 18 (a BOXI analogue) was advanced to in vivo efficacy testing. nih.gov In a systemic T. brucei infection model, compound 18 showed promising results. However, it did not succeed in clearing parasitemia in a central nervous system (CNS) model, where toxicity was also observed. nih.gov

Anticancer and Kinase Inhibition Activity of Analogues

The efficacy of this compound derivatives as anticancer agents is often linked to their ability to inhibit specific kinases.

In vitro studies on a novel benzimidazole (B57391) derivative, Methyl (5-(4-(methyl(oxetan-3-yl)amino)benzoyl)-1H-benzo[d]imidazol-2-yl)carbamate (15 ), demonstrated significant cytotoxic activity against a panel of human cancer cell lines. ijmphs.com It was particularly potent against aggressive prostate (PC3), lung (A549), and ovarian (SKOV3) cancer lines, with IC₅₀ values ranging from 0.9 to 3.8 μM. ijmphs.com

In the development of MAP4K1 inhibitors for immuno-oncology, a series of azaindole-based compounds were synthesized. nih.gov Initial lead compound 2 displayed moderate clearance and poor bioavailability in rat pharmacokinetic studies. nih.gov Modifications to the urea side chain, including the introduction of an oxetane moiety in compound 12 , were explored to improve drug metabolism and pharmacokinetic (DMPK) properties. While the oxetane-containing analogue 12 showed reduced in vivo clearance and improved bioavailability compared to other analogues, it suffered from chemical instability. nih.gov

| Compound ID | Key Structural Feature | In Vivo Clearance (CLb) (L/h/kg) | Bioavailability (F) (%) |

|---|---|---|---|

| 2 | Difluoro azaindole urea | Not Reported (Moderate) | 8 |

| 6 | Amide side chain | >4-fold reduced vs. 2 | 28 |

| 12 | Fluorine-containing oxetane | 1.3 | 69 |

These studies highlight that while the inclusion of the this compound motif can confer potent biological activity and improve certain pharmacokinetic parameters, further optimization is often required to balance efficacy with metabolic and chemical stability for successful therapeutic development. nih.govnih.gov

Structure Activity Relationship Sar Studies on 4 Oxetan 3 Yloxy Aniline Scaffolds

Systematic Modification of the Oxetane (B1205548) Ring System and its Influence on Biological Outcomes.

Ring Size and Composition: The choice of the heterocyclic ring is a critical determinant of biological activity. SAR studies often involve comparing the oxetane ring with other cyclic ethers to understand the impact of ring size and strain. For instance, in some contexts, a five-membered tetrahydrofuran (B95107) (THF) analog may exhibit comparable or even superior potency, while in others, the specific geometry of the four-membered oxetane is essential for optimal interaction with a biological target. nih.gov Expanding to a six-membered oxane ring increases conformational flexibility but can also introduce steric hindrance and reduce polarity compared to the more compact oxetane ring.

Substitution Pattern: The position and nature of substituents on the oxetane ring are key to modulating a compound's properties. Research has shown that 3,3-disubstituted oxetanes can exhibit greater stability compared to other substitution patterns. researchgate.net This increased stability can be advantageous in preventing metabolic ring-opening, which is a potential liability for oxetane-containing compounds. researchgate.net The introduction of substituents at the 3-position is a common strategy, as it allows for the exploration of chemical space without creating a new stereocenter. researchgate.net

Linker Modification: The ether linkage in 4-(oxetan-3-yloxy)aniline is another point of modification. The oxygen atom increases hydrophilicity but may also be susceptible to oxidative metabolism. Alternative linkers, such as a direct carbon-carbon bond or incorporating the oxetane into a more complex system like a piperazine (B1678402) linker, can significantly alter the compound's solubility, basicity, and metabolic profile.

| Ring System | Key Characteristics | Potential Influence on Biological Outcome |

|---|---|---|

| Oxetane (4-membered) | Compact, polar, moderate ring strain. | Can improve solubility and metabolic stability; favorable for tight binding pockets. researchgate.net |

| Tetrahydrofuran (5-membered) | More flexible than oxetane, less polar. | May offer alternative binding modes; potency can be context-dependent. nih.gov |

| Oxane (6-membered) | High conformational flexibility, reduced polarity. | May introduce unfavorable steric bulk, potentially reducing binding affinity. |

Exploration of Substituents on the Aniline (B41778) Ring and their SAR Contributions.

Modifying the aniline ring of the this compound scaffold is a fundamental strategy in SAR exploration. The nature, position, and electronic properties of substituents can dramatically affect a molecule's interaction with its target, as well as its pharmacokinetic properties.

Substituents can be categorized as electron-donating or electron-withdrawing, and their placement (ortho, meta, or para to the amino or oxetanyloxy group) can fine-tune the electronic environment of the ring and influence its pKa. For example, adding a chlorine atom, as in 3-Chloro-4-(oxetan-3-yloxy)aniline, introduces an electron-withdrawing group that can alter binding interactions and metabolic stability. nih.gov Similarly, substitutions on the aniline's amino group, such as in N,N-Dimethyl-4-(oxetan-3-yloxy)aniline, can change the molecule's polarity, size, and hydrogen bonding capacity.

In many SAR campaigns, even minor changes, like the addition of a methyl or chloro group, can lead to significant changes in biological activity. nih.gov Often, a range of substituents with varying electronic and steric properties are synthesized and tested to build a comprehensive understanding of the SAR. nih.gov

| Compound | Aniline Ring Substituent | Potential SAR Contribution |

|---|---|---|

| This compound | None (parent scaffold) | Baseline activity and physicochemical properties. |

| 3-Chloro-4-(oxetan-3-yloxy)aniline | 3-Chloro | Electron-withdrawing; can alter pKa and metabolic pathways. nih.gov |

| 2-Methyl-6-[(oxetan-3-yloxy)methyl]aniline | 2-Methyl (on an isomeric scaffold) | Introduces steric bulk and is electron-donating; can influence binding orientation. nih.gov |

| N,N-Dimethyl-4-(oxetan-3-yloxy)aniline | N,N-Dimethyl | Removes hydrogen bond donor capability of the aniline NH2, increases lipophilicity. |

Stereochemical Considerations in SAR Development.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. When modifications to the this compound scaffold introduce stereocenters, the resulting enantiomers or diastereomers can exhibit profoundly different activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact selectively with only one stereoisomer.

The development of synthetic methods that provide enantiomerically pure compounds is therefore critical. For instance, the enantioselective desymmetrization of 3-substituted oxetanes allows for the creation of chiral seven-membered rings with a high degree of enantiocontrol. acs.org Such processes are invaluable for systematically studying the effects of stereochemistry on biological function. acs.org Resolving stereochemical ambiguities, often through techniques like X-ray crystallography, is essential for building an accurate SAR model. The synthesis of specific stereoisomers allows researchers to determine which spatial arrangement of atoms is optimal for target engagement and to develop more selective and potent drug candidates. acs.org

Correlation between Computational Predictions and Experimental Biological Data

In modern drug discovery, computational chemistry is an indispensable tool that complements experimental work. In silico methods are used to predict the properties and behavior of molecules, thereby guiding the design and prioritization of compounds for synthesis and testing. For the this compound scaffold, computational models can predict a range of crucial parameters.

Physicochemical properties such as lipophilicity (XlogP), polar surface area, and collision cross section can be calculated to estimate a compound's likely absorption and distribution characteristics. uni.lu Furthermore, molecular modeling and docking studies can predict how different analogs of the scaffold might bind to a specific protein target. nih.govbiointerfaceresearch.com These simulations can identify key interactions, such as hydrogen bonds or hydrophobic contacts, and help explain why certain structural modifications lead to increased or decreased biological activity. nih.gov

The ultimate goal is to establish a strong correlation between these computational predictions and the results of experimental in vitro and in vivo assays. When in silico models accurately forecast experimental outcomes, they become powerful tools for accelerating the drug discovery process, reducing the number of compounds that need to be synthesized, and focusing resources on the most promising candidates. whiterose.ac.uk

Future Perspectives and Emerging Research Avenues for 4 Oxetan 3 Yloxy Aniline

Integration into Advanced Drug Delivery Systems

The oxetane (B1205548) moiety in 4-(oxetan-3-yloxy)aniline offers distinct advantages for its integration into advanced drug delivery systems. The inherent polarity and potential for hydrogen bonding of the oxetane ring can enhance the solubility and bioavailability of conjugated drug molecules.

Future research is likely to focus on leveraging these properties. For instance, derivatives of this compound could be explored as monomers for the creation of functional polymers. These polymers could be designed to form nanoparticles or micelles for targeted drug delivery. A 2018 study in Polymer Chemistry demonstrated the use of a similar compound, 2-(oxetan-3-yloxy)aniline, in preparing cationic poly(oxetanes) with potential applications in drug and gene delivery. smolecule.com

Furthermore, the aniline (B41778) group provides a reactive handle for conjugation to various bioactive molecules. For example, reaction with aldehydes can form imine-linked conjugates, creating Schiff base systems for controlled drug release.

Application in Materials Science and Polymer Chemistry

The application of this compound and its derivatives extends into the realm of materials science and polymer chemistry. The rigid and polar nature of the oxetane ring can impart unique thermal and mechanical properties to polymers.

Emerging research could focus on the synthesis of novel polymers incorporating the this compound scaffold. These materials may exhibit enhanced properties such as improved thermal stability, increased glass transition temperatures, and specific surface adhesion characteristics. Such polymers could find applications in specialty coatings, adhesives, and advanced composites. The use of related aniline derivatives as monomers for functional polymers has been noted as a promising area of research. smolecule.com

High-Throughput Screening Library Design and Synthesis

In the field of drug discovery, high-throughput screening (HTS) is a crucial tool for identifying new lead compounds. medchemexpress.comenamine.netthermofisher.com The unique three-dimensional structure of the oxetane ring makes this compound and its derivatives valuable additions to screening libraries. enamine.net

The design and synthesis of diverse libraries of compounds based on the this compound core is a significant future direction. These libraries can be screened against a wide range of biological targets to identify novel hits for various diseases. The inclusion of such novel scaffolds increases the chemical diversity of screening collections, enhancing the probability of discovering compounds with unique biological activities. enamine.net Companies specializing in compound libraries for drug discovery often emphasize the importance of novel and structurally diverse compounds. medchemexpress.comenamine.net

Development of Novel Catalytic Transformations for Derivatization

To fully exploit the potential of this compound, the development of novel and efficient catalytic methods for its derivatization is essential. While standard transformations of the aniline group are well-established, the reactivity of the oxetane ring under various catalytic conditions presents an area for further exploration.

Future research will likely focus on developing selective catalytic transformations that modify the oxetane ring or use it to direct reactions on the aromatic core. This could include metal-catalyzed ring-opening reactions to introduce new functional groups or the use of the oxetane oxygen as a directing group in C-H activation reactions. The development of such methods would significantly expand the accessible chemical space around the this compound scaffold, providing access to a wider range of derivatives with potentially valuable properties. Research into the reactivity of oxetanes, including ring-opening and functionalization, is an active area of investigation. beilstein-journals.org

常见问题

Basic: What synthetic methodologies are recommended for preparing 4-(Oxetan-3-yloxy)aniline?

Answer:

The synthesis of this compound typically involves nucleophilic substitution between oxetan-3-ol and a nitroarene precursor, followed by reduction of the nitro group to an amine. A validated approach includes:

- Step 1: Reacting 4-nitroaryl derivatives with oxetan-3-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the oxetane-oxy moiety.

- Step 2: Reducing the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or tin(II) chloride in HCl.

- Purification: Silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 5:1 ratio) is effective for isolating the final product .

Basic: How can the purity and structural integrity of this compound be verified?

Answer:

Key characterization methods include:

- LCMS: Confirm molecular weight via m/z analysis (expected [M+H]+ ~166.19) and retention time (e.g., ~1.25 minutes under acidic HPLC conditions) .

- NMR: ¹H NMR should show signals for oxetane protons (δ ~4.5–5.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). ¹³C NMR will confirm the oxetane oxygen linkage (C-O-C at ~70–80 ppm) .

- HPLC: Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How does the oxetane moiety influence the compound’s stability under varying pH and temperature conditions?

Answer:

The oxetane ring is sensitive to acidic or basic hydrolysis. Stability studies should include:

- pH Stability: Incubate the compound in buffers (pH 1–12) at 25°C and 37°C, monitoring degradation via HPLC. Oxetane ring-opening is expected under strongly acidic (pH < 2) or basic (pH > 10) conditions .

- Thermal Stability: Accelerated stability testing (40–60°C) under inert atmospheres (N₂/Ar) prevents oxidative decomposition.

Advanced: What pharmacological applications are associated with this compound derivatives?

Answer:

The oxetane group enhances metabolic stability and solubility, making the compound valuable in:

- Kinase Inhibitors: As a building block in spirocyclic compounds (e.g., diazaspiro[3.5]nonane derivatives) targeting cancer pathways .

- Antimicrobial Agents: Structural analogs with fluorinated substituents show activity against resistant bacterial strains .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Answer:

Key modifications include:

- Oxetane Substitution: Replace oxetane with azetidine or tetrahydrofuran to assess ring size impact on target binding.

- Aromatic Ring Functionalization: Introduce electron-withdrawing groups (e.g., -CF₃, -F) to modulate electronic properties and bioavailability .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Answer:

- LC-MS/MS: Provides high sensitivity (LOQ ~0.1 ng/mL) for pharmacokinetic studies.

- UV-Vis Spectroscopy: Quantify in reaction mixtures using ε ~3000 M⁻¹cm⁻¹ at 270 nm .

Advanced: What challenges arise during the purification of this compound, and how are they mitigated?

Answer:

Challenges include:

- Polar Byproducts: Residual oxetan-3-ol or nitro intermediates co-elute with the product. Use gradient elution (hexane → ethyl acetate) or preparative HPLC for separation .

- Amine Oxidation: Purge reaction vessels with inert gas to prevent amine degradation during hydrogenation.

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations: Predict regioselectivity in Suzuki-Miyaura couplings by analyzing electron density at the para-amino position.

- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Storage: Keep under argon at –20°C to prevent oxidation.

- Waste Disposal: Neutralize acidic/basic degradation products before incineration to avoid environmental release .

Advanced: How do structural analogs like 4-(Hexyloxy)aniline compare in reactivity and application?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。